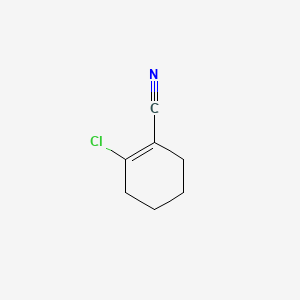

2-Chlorocyclohex-1-ene-1-carbonitrile

Overview

Description

2-Chlorocyclohex-1-ene-1-carbonitrile is a chemical compound with the linear formula C7H8ClN . It has a molecular weight of 141.602 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C7H8ClN . The compound has a molecular weight of 141.602 .Scientific Research Applications

Synthesis and Chemical Reactions

- Preparation and Utilization in Organic Synthesis : 2-Chlorocyclohex-1-ene-1-carbonitrile is involved in various organic synthesis processes. For instance, it plays a role in the preparation of 3-Oxocyclohex-1-ene-1-carbonitrile, which has applications in the field of organic chemistry and synthesis (Lujan-Montelongo & Fleming, 2014).

- Photocycloaddition Reactions : This chemical is used in photocycloaddition reactions, as demonstrated in studies where compounds like 5,5-dimethyl-6-oxocyclohex- l-ene- l-carbonitrile were used in the presence of 2,3-dimethylbut-2-ene to produce specific cycloadducts (Andresen & Margaretha, 1995).

Catalytic and Mechanistic Studies

- Investigation of Reaction Mechanisms : Studies on this compound contribute to understanding reaction mechanisms in organic chemistry. For example, the stereochemistry of metal-catalyzed hydrogen cyanide addition to olefins like this compound has been explored to understand reaction pathways and mechanisms (Jackson & Lovel, 1982).

Material Science and Spectroscopy

- Spectroscopic Analysis : The compound is also a subject of spectroscopic studies. Investigations into its structural features through techniques like X-ray analysis, IR, and NMR spectroscopy provide valuable insights into its chemical properties and potential applications in materials science (Jukić et al., 2010).

Advanced Organic Chemistry Applications

- Organometallic Studies : In organometallic chemistry, this compound is used in studying C-metalated nitriles, which has implications in understanding electrophile-dependent alkylations and acylations, crucial for developing new synthetic methods and catalysts (Fleming et al., 2006).

Safety and Hazards

Properties

IUPAC Name |

2-chlorocyclohexene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c8-7-4-2-1-3-6(7)5-9/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMPUGDGNQTHOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,8-Dihydro-8-oxo-7-phenyl-pyrido[2,3-d]pyridazine-5-carboxylic acid](/img/structure/B600021.png)

![6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine](/img/structure/B600029.png)

![Imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B600032.png)

![Tetrahydro-2-[4-(1-methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide](/img/structure/B600040.png)